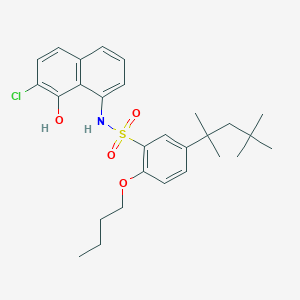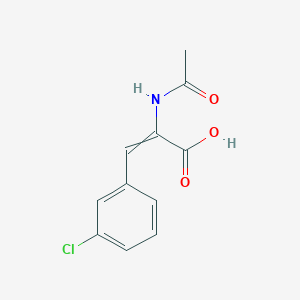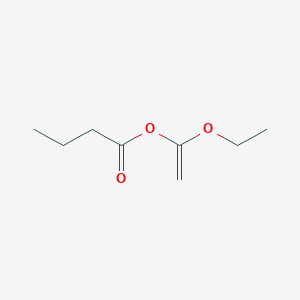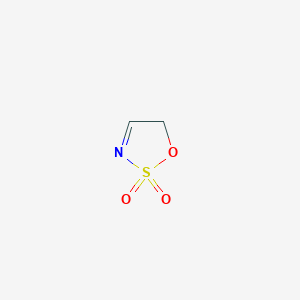
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride is an organometallic compound with the chemical formula C14H20W. It is a tungsten-based compound where the tungsten atom is bonded to two ethylcyclopentadienyl ligands and two hydrogen atoms. This compound is known for its applications in catalysis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylcyclopentadienyl)tungsten(IV) dihydride typically involves the reaction of tungsten hexachloride with ethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
WCl6+2C7H9→(C7H9)2WCl2+4HCl
The resulting bis(ethylcyclopentadienyl)tungsten(IV) dichloride is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced further to form lower oxidation state tungsten compounds.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tungsten oxides, while substitution reactions can produce a variety of tungsten-ligand complexes.
科学研究应用
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is used in the deposition of tungsten films for electronic and optical applications.
Chemistry: It serves as a precursor for the synthesis of other tungsten-containing compounds.
Biology and Medicine:
作用机制
The mechanism of action of bis(ethylcyclopentadienyl)tungsten(IV) dihydride involves the activation of the tungsten center, which facilitates various catalytic processes. The ethylcyclopentadienyl ligands stabilize the tungsten atom, allowing it to participate in reactions with substrates. The dihydride moiety can act as a hydrogen donor in hydrogenation reactions, making the compound an effective catalyst .
相似化合物的比较
Similar Compounds
Bis(cyclopentadienyl)tungsten(IV) dihydride: Similar structure but with cyclopentadienyl ligands instead of ethylcyclopentadienyl.
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride: Contains isopropylcyclopentadienyl ligands.
Tungsten hexacarbonyl: A tungsten compound with six carbonyl ligands.
Uniqueness
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride is unique due to the presence of ethyl groups on the cyclopentadienyl ligands, which can influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where the steric and electronic effects of the ethyl groups play a crucial role .
属性
分子式 |
C14H18W |
|---|---|
分子量 |
370.1 g/mol |
InChI |
InChI=1S/2C7H9.W/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
InChI 键 |
DZDHBQMUQJIHPK-UHFFFAOYSA-N |
规范 SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[W] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
![2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B12574961.png)

![(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B12574985.png)


![4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B12575006.png)


![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)
